MAT2A inhibitor 4
Overview
Description
MAT2A inhibitor 4 is a potent and selective inhibitor of the enzyme methionine adenosyltransferase 2A (MAT2A). This enzyme plays a crucial role in the production of S-adenosyl methionine (SAM), a universal methyl donor involved in various biological processes, including DNA methylation, RNA processing, and protein methylation. MAT2A inhibitors have gained significant attention due to their potential therapeutic applications, particularly in cancers with deletions in the methylthioadenosine phosphorylase (MTAP) gene .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MAT2A inhibitor 4 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationReaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis while ensuring consistency and quality. This involves optimizing reaction conditions, purification processes, and quality control measures. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to monitor the purity and identity of the final product .
Chemical Reactions Analysis
Types of Reactions: MAT2A inhibitor 4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Substitution reactions are used to introduce or replace specific substituents on the core scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halides and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different pharmacological properties .
Scientific Research Applications
MAT2A inhibitor 4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of MAT2A in various biochemical pathways.
Biology: Investigated for its effects on cellular processes such as methylation, gene expression, and cell proliferation.
Medicine: Explored as a potential therapeutic agent for cancers with MTAP deletions, as well as other diseases involving dysregulated methylation.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting MAT2A.
Mechanism of Action
MAT2A inhibitor 4 exerts its effects by selectively inhibiting the activity of the MAT2A enzyme. This inhibition leads to a reduction in the production of S-adenosyl methionine (SAM), which in turn affects various methylation-dependent processes. The compound’s selectivity for MAT2A over other enzymes is achieved through its unique binding interactions with the enzyme’s active site. This selective inhibition results in synthetic lethality in cancer cells with MTAP deletions, making this compound a promising candidate for targeted cancer therapy .
Comparison with Similar Compounds
MAT2A inhibitor 4 is compared with other similar compounds based on its potency, selectivity, and therapeutic potential. Some similar compounds include:
ISM3412: A potent MAT2A inhibitor with high selectivity and efficacy in preclinical cancer models.
IDE397: Another MAT2A inhibitor developed for targeting MTAP-deficient tumors.
AG-270: Known for its ability to induce RNA splicing changes and affect cell cycle regulation.
This compound stands out due to its unique chemical structure, high selectivity for MAT2A, and promising preclinical efficacy in various cancer models .
Properties
IUPAC Name |
4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-N,N-dimethylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN/c1-19(2)13-9-6-12(7-10-13)8-11-14-15(17)4-3-5-16(14)18/h3-11H,1-2H3/b11-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXUUHSGXRGGON-DHZHZOJOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=C(C=CC=C2Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=C(C=CC=C2Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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